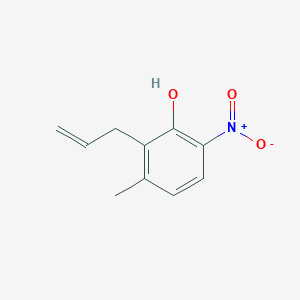
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is a chemical compound with the molecular formula C10H11NO3. It is also known as Triclosan, which is a white crystalline powder that is soluble in alcohol and slightly soluble in water. Triclosan has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antimicrobial properties and has been used in many consumer products to prevent bacterial growth. It has also been used in medical settings as a disinfectant and preservative. Additionally, Triclosan has been studied for its potential use in treating acne, as it has been shown to inhibit the growth of Propionibacterium acnes, a common acne-causing bacteria.
Wirkmechanismus
The antimicrobial activity of Triclosan is due to its ability to disrupt bacterial cell membranes and inhibit fatty acid synthesis. It binds to the active site of enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which are essential for bacterial growth and survival.
Biochemische Und Physiologische Effekte
Triclosan has been shown to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone function in animals, which has raised concerns about its potential impact on human health. Additionally, Triclosan has been found to accumulate in human breast milk, urine, and blood, which has led to questions about its safety and potential long-term effects.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has been widely used in laboratory experiments due to its antimicrobial properties. It is often used to test the efficacy of new antimicrobial agents and to study the mechanisms of bacterial resistance. However, Triclosan has limitations in its use as a research tool, as it has been shown to have non-specific effects on cell membranes and can interfere with the activity of other enzymes.
Zukünftige Richtungen
There are many potential future directions for research on Triclosan. One area of interest is the development of new antimicrobial agents that are more effective and have fewer potential side effects. Additionally, there is ongoing research into the potential health effects of Triclosan and its impact on the environment. As more is learned about the biochemical and physiological effects of Triclosan, there may be a need to re-evaluate its use in consumer products and medical settings.
Conclusion:
In conclusion, Triclosan is a widely used antimicrobial agent that has been extensively studied for its potential health and environmental effects. Its mechanism of action involves the inhibition of fatty acid synthesis, which is essential for bacterial growth and survival. While Triclosan has many advantages as a research tool, there are also limitations to its use. As research continues, there may be a need to re-evaluate the use of Triclosan in consumer products and medical settings.
Synthesemethoden
The synthesis of 3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is achieved through the reaction of 2,4,6-trichlorophenol with sodium hydroxide and subsequent nitration with nitric acid. The resulting compound is then reduced with sodium borohydride to yield Triclosan. This synthesis method has been used for many years and is well established in the scientific community.
Eigenschaften
CAS-Nummer |
100278-67-9 |
|---|---|
Produktname |
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
3-methyl-6-nitro-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H11NO3/c1-3-4-8-7(2)5-6-9(10(8)12)11(13)14/h3,5-6,12H,1,4H2,2H3 |
InChI-Schlüssel |
KYYGFZNFUJIJPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C |
Synonyme |
2-ALLYL-3-METHYL-6-NITROPHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



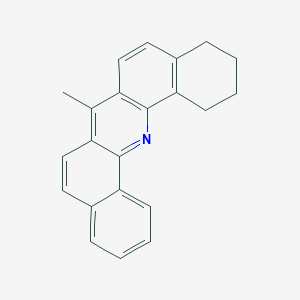
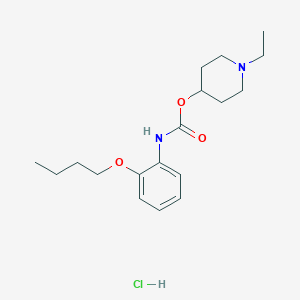
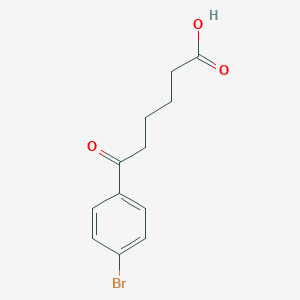
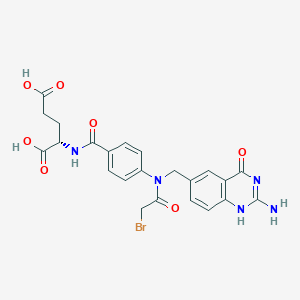
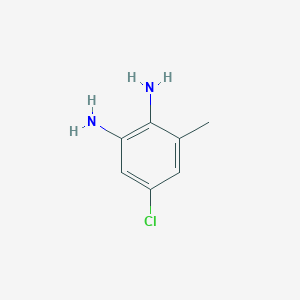

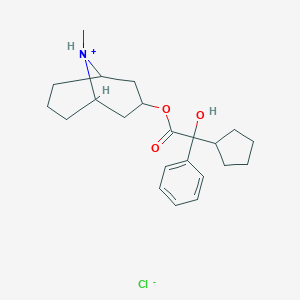
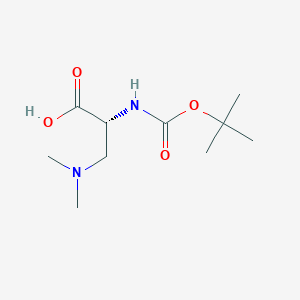
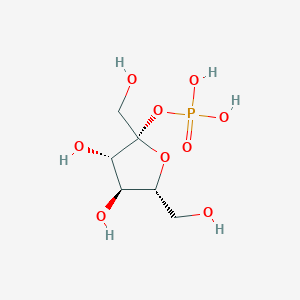
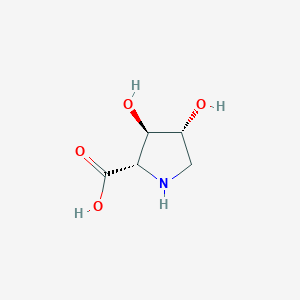
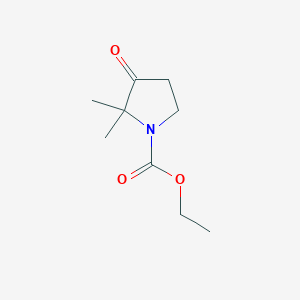
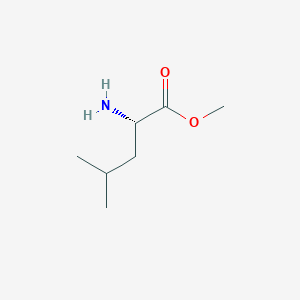
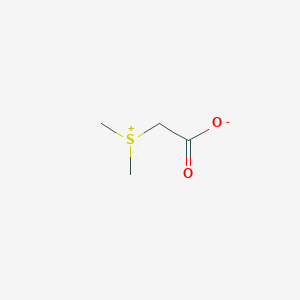
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)